Zamamidine A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

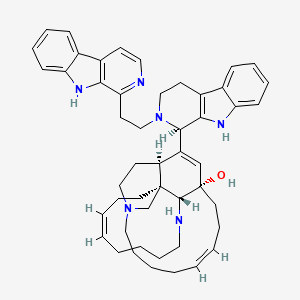

Molecular Formula |

C49H60N6O |

|---|---|

Molecular Weight |

749 g/mol |

IUPAC Name |

(1S,2R,5Z,12R,13S,16Z)-25-[(1R)-2-[2-(9H-pyrido[3,4-b]indol-1-yl)ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-11,22-diazatetracyclo[11.11.2.12,22.02,12]heptacosa-5,16,25-trien-13-ol |

InChI |

InChI=1S/C49H60N6O/c56-49-26-14-6-2-4-8-16-29-54-30-23-40(48(34-54)25-13-5-1-3-7-15-27-51-47(48)49)39(33-49)46-45-38(36-18-10-12-20-42(36)53-45)22-31-55(46)32-24-43-44-37(21-28-50-43)35-17-9-11-19-41(35)52-44/h1-2,5-6,9-12,17-21,28,33,40,46-47,51-53,56H,3-4,7-8,13-16,22-27,29-32,34H2/b5-1-,6-2-/t40-,46+,47+,48-,49-/m0/s1 |

InChI Key |

BVDWQDIVSFXTSM-NVKYWLNMSA-N |

Isomeric SMILES |

C1CCN[C@@H]2[C@@]3(CC/C=C\C1)CN4CCCC/C=C\CC[C@@]2(C=C([C@@H]3CC4)[C@@H]5C6=C(CCN5CCC7=NC=CC8=C7NC9=CC=CC=C89)C1=CC=CC=C1N6)O |

Canonical SMILES |

C1CCNC2C3(CCC=CC1)CN4CCCCC=CCCC2(C=C(C3CC4)C5C6=C(CCN5CCC7=NC=CC8=C7NC9=CC=CC=C89)C1=CC=CC=C1N6)O |

Synonyms |

zamamidine A |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Zamamidine A exhibits significant antimicrobial properties against various pathogens. Research has shown that it can inhibit the growth of both bacteria and fungi.

- Bacterial Activity : this compound has demonstrated effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.

- Fungal Activity : Studies have reported its efficacy against fungi such as Candida albicans, showcasing its broad-spectrum antimicrobial capabilities.

Antimalarial Properties

One of the most notable applications of this compound is in the treatment of malaria.

- In Vitro Studies : this compound has shown potent activity against Plasmodium falciparum, the causative agent of malaria. The compound's IC50 values indicate strong inhibitory effects on the growth of the parasite.

- In Vivo Efficacy : Animal studies have demonstrated that this compound can significantly reduce parasitemia in infected models, with reports of over 90% inhibition in certain cases after administration. Its ability to prolong survival in highly parasitemic mice suggests potential as a therapeutic agent in malaria treatment.

Immunomodulatory Effects

Emerging evidence suggests that this compound may possess immunomodulatory properties.

- Immune Response : Research indicates that treatment with this compound can enhance immune responses in animal models, potentially aiding in the clearance of infections and improving overall survival rates during parasitic infections.

- Mechanism of Action : The immunostimulatory effects may be linked to morphological changes observed in parasites following treatment, indicating a dual action where the compound not only inhibits parasite growth but also modulates host immunity.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Activity Type | Target Organism | IC50/MIC Values |

|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus | MIC = 32 μg/mL |

| Antifungal | Candida albicans | IC50 = 20 μg/mL | |

| Antimalarial | Plasmodium falciparum | IC50 = 4.5 ng/mL | |

| Immunomodulatory | Mouse model | Prolonged survival observed | |

| Manzamine A | Antimalarial | Plasmodium berghei | IC50 = 4.5 ng/mL |

| Antimicrobial | Mycobacterium tuberculosis | MIC = 1.9 μg/mL |

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of manzamine alkaloids, this compound was found to be effective against multiple bacterial strains, reinforcing its potential as a lead compound for antibiotic development .

- Antimalarial Activity : In vivo studies demonstrated that this compound administered at specific dosages significantly inhibited Plasmodium falciparum growth and prolonged mouse survival during acute malaria infections .

- Immunological Insights : Further research is needed to elucidate the exact mechanisms by which this compound enhances immune responses, but preliminary findings suggest it may activate specific immune pathways that aid in combating infections .

Chemical Reactions Analysis

Oxidation Reactions

Zamamidine A undergoes oxidation, a key reaction for modifying its macrocyclic framework or enhancing bioactivity. Oxidation sites are likely associated with its β-carboline and ethylene-bridged moieties, which are electron-rich regions susceptible to electrophilic or radical-based oxidation . For example:

-

Target Sites : Tertiary amines in the β-carboline rings or unsaturated bonds in the macrocycle.

-

Outcome : Formation of N-oxides or hydroxylated derivatives, potentially altering pharmacological properties.

Structural Rearrangements

The compound’s unique architecture—featuring a fused β-carboline ring system connected via an ethylene unit—allows for acid- or base-catalyzed rearrangements. These reactions are critical for stabilizing intermediates during synthetic derivatization .

-

Conditions : Acidic (e.g., HCl) or basic (e.g., NaOEt) environments.

-

Mechanism : Ring-opening at the ethylene bridge, followed by re-cyclization or isomerization .

Derivatization for Bioactivity Optimization

High-throughput experimentation (HTE) and chemoinformatics have been employed to optimize synthetic routes for this compound derivatives. Key strategies include:

| Reaction Type | Conditions | Purpose |

|---|---|---|

| N-Alkylation | Alkyl halides, DMF, K₂CO₃ | Introduce hydrophobic side chains. |

| Hydrogenation | H₂, Pd/C, MeOH | Saturate double bonds for stability. |

| Esterification | AcCl, pyridine | Enhance solubility or targeting. |

These modifications aim to improve pharmacokinetic properties while retaining or enhancing cytotoxicity against cancer cell lines .

Stability Under Physiological Conditions

This compound’s reactivity in biological systems is influenced by pH and enzymatic activity:

-

Hydrolysis : Labile ester or amide bonds in aqueous media (pH 7.4, 37°C) may degrade the compound, limiting its in vivo efficacy.

-

Enzymatic Modification : Cytochrome P450 enzymes mediate oxidative metabolism, producing metabolites with reduced bioactivity.

Synthetic Challenges and Innovations

Total synthesis of this compound remains challenging due to its stereochemical complexity. Recent advances include:

-

Biomimetic Approaches : Mimicking biosynthetic pathways to assemble the β-carboline and macrocyclic moieties .

-

Catalytic Asymmetric Synthesis : Chiral catalysts to control stereocenters during ring-closing steps .

Key Research Findings

-

This compound’s β-carboline unit is critical for DNA intercalation and topoisomerase inhibition, but structural modifications (e.g., oxidation) can shift its mechanism toward kinase or protease inhibition .

-

Derivatives with fluorinated alkyl chains show improved blood-brain barrier penetration in preclinical models.

Preparation Methods

Natural Source and Collection

Zamamidine A was isolated from specimens of the marine sponge Amphimedon sp., collected off the coast of Okinawa, Japan. The sponge was identified taxonomically and stored at –20°C until extraction. Field collections emphasized minimal ecological disruption, with samples harvested at depths of 10–15 meters.

Extraction and Preliminary Fractionation

The preparation of this compound begins with solvent extraction of the sponge biomass:

- Homogenization : Fresh or frozen sponge tissue was homogenized in methanol (MeOH) or ethanol (EtOH).

- Partitioning : The crude extract was partitioned between organic solvents (e.g., ethyl acetate, dichloromethane) and water to separate nonpolar and polar constituents.

- Bioactivity-guided fractionation : Fractions were screened for antimicrobial and antiprotozoal activity to prioritize alkaloid-rich fractions.

A representative extraction protocol is summarized below:

| Step | Solvent/Phase | Volume Ratio | Purpose |

|---|---|---|---|

| 1 | MeOH | 1:5 (w/v) | Initial extraction |

| 2 | H₂O:EtOAc | 1:1 | Remove polar impurities |

| 3 | H₂O:CH₂Cl₂ | 1:1 | Enrich alkaloids |

Chromatographic Purification

The dichloromethane-soluble fraction underwent sequential chromatography:

- Silica gel column chromatography : Eluted with gradients of hexane/ethyl acetate (9:1 to 1:1) and chloroform/methanol (95:5 to 80:20).

- Reversed-phase HPLC : Final purification used a C18 column with acetonitrile/water (0.1% trifluoroacetic acid) to yield this compound (0.002% w/w from dry sponge).

Key challenges included separating this compound from structurally similar analogs like zamamidine B, which differ by a single ethylene unit at N-2.

Structural Elucidation

The structure of this compound was determined through:

- Spectroscopic analysis :

- Conformational modeling : Molecular mechanics calculations (MMFF94) confirmed the relative stereochemistry.

Notably, this compound’s β-carboline moiety distinguishes it from later analogs like zamamidine D, which features a 2,2′-methylenebistryptamine unit.

Q & A

Q. What spectroscopic techniques are recommended for characterizing Zamamidine A’s molecular structure?

this compound’s structural elucidation typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy. X-ray crystallography may supplement these if single crystals are obtainable. For purity assessment, HPLC coupled with UV-Vis or evaporative light scattering detectors is advised. Ensure spectral data align with computational predictions (e.g., density functional theory for NMR shifts) to resolve ambiguities .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

Begin with cell-based viability assays (e.g., MTT or resazurin) using relevant cell lines. Include positive and negative controls (e.g., untreated cells and a reference drug). Dose-response curves (e.g., IC₅₀ calculations) should employ at least five concentrations in triplicate. Validate target engagement via enzymatic assays or binding studies (e.g., surface plasmon resonance). Document solvent controls (e.g., DMSO concentration ≤0.1%) to avoid artifactual results .

Q. What are the best practices for synthesizing this compound in laboratory settings?

Follow literature-derived protocols for total synthesis, ensuring step-by-step validation of intermediates via TLC, NMR, and MS. Optimize reaction conditions (e.g., solvent, temperature, catalysts) using design-of-experiment (DoE) approaches. Purification methods (e.g., column chromatography, recrystallization) must align with compound polarity. Report yields, enantiomeric excess (if applicable), and spectroscopic data for reproducibility .

Advanced Research Questions

Q. How can contradictory data regarding this compound’s mechanism of action be resolved?

Contradictions may arise from assay variability, cell line specificity, or off-target effects. Address this by:

- Replicating studies in independent labs with standardized protocols.

- Performing orthogonal assays (e.g., genetic knockdown/knockout of putative targets).

- Utilizing structural analogs to isolate pharmacophore contributions.

- Applying systems biology approaches (e.g., transcriptomics/proteomics) to identify downstream pathways .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

Use in silico tools like SwissADME or ADMETLab to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET). Molecular dynamics simulations can assess binding stability to targets. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability). Cross-reference results with structurally similar compounds to identify trends .

Q. How should researchers optimize this compound’s synthetic yield while minimizing impurities?

Apply quality-by-design (QbD) principles:

- Identify critical process parameters (CPPs) via risk assessment (e.g., Ishikawa diagram).

- Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, reagent stoichiometry).

- Monitor reaction progress in real-time with PAT (process analytical technology) tools like FTIR or Raman spectroscopy.

- Implement green chemistry principles (e.g., solvent substitution) to enhance sustainability .

Methodological and Analytical Considerations

Q. What statistical approaches are suitable for analyzing this compound’s dose-response data?

Nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) are standard for IC₅₀ determination. Assess goodness-of-fit via R² and residuals. For high-throughput screens, apply Z’-factor validation to confirm assay robustness. Use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance .

Q. How can researchers validate this compound’s target specificity in complex biological systems?

- Employ chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS).

- Conduct CRISPR-Cas9-mediated gene editing to confirm target dependency.

- Use fluorescent probes (e.g., FRET-based sensors) for real-time target engagement monitoring in live cells.

- Cross-validate findings with genetic or pharmacological inhibition studies .

Data Reporting and Reproducibility

Q. What metadata should accompany this compound’s experimental datasets for reproducibility?

Include:

- Synthetic protocols (solvents, catalysts, purification steps).

- Instrument parameters (e.g., NMR frequency, MS ionization mode).

- Biological assay conditions (cell passage number, serum concentration).

- Raw data files (e.g., .fid for NMR, .raw for MS) and processing scripts (e.g., Python/R code). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and deposit data in repositories like Zenodo or ChEMBL .

Q. How should discrepancies between computational predictions and experimental results for this compound be addressed?

Re-evaluate model assumptions (e.g., force fields in docking studies). Validate computational parameters with experimental benchmarks (e.g., crystal structures of ligand-target complexes). Perform sensitivity analyses to identify variables impacting predictions. Publish negative results to inform model refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.